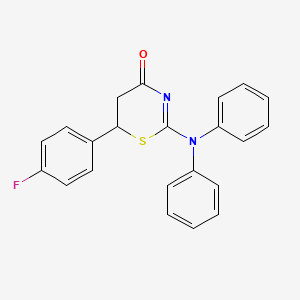

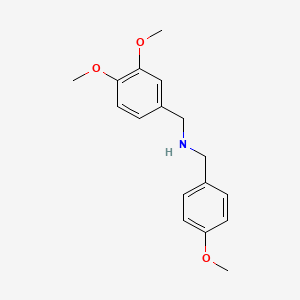

![molecular formula C11H12N2O3 B2959471 N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide CAS No. 1234809-42-7](/img/structure/B2959471.png)

N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide” is a compound that contains furan, isoxazole, and carboxamide groups . It is a derivative of furan-based oxazole, isoxazole, and isothiazole . These compounds are known for their good solubility in water and relatively high thermal stability . They are used in the preparation of natural products, pharmaceuticals, and dyes . They also have applications as corrosion inhibitors or catalysts for polymerization processes .

Synthesis Analysis

The synthesis of similar compounds is typically based on the Van Leusen reaction . Oxazoles containing the pertinent heterocyclic systems are obtained from the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) . The starting materials containing acetyl groups in their 2-position are reacted with dimethyl acetal and treated by hydroxylamine hydrochloride to obtain the desired isoxazole derivatives .Molecular Structure Analysis

The molecular structure of “N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide” and similar compounds can be analyzed using various spectroscopic methods such as UV-vis, FT-IR, LC-MS, 1H-NMR, 13C-NMR, and elemental analysis . Information about structural properties like bond lengths, bond angles, dihedral angles, and dipole moments can be obtained .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide” include the Van Leusen reaction and the reaction of the starting materials with dimethyl acetal and hydroxylamine hydrochloride . These reactions occur with good to excellent yields .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(1-(furan-2-yl)propan-2-yl)isoxazole-5-carboxamide” can be determined using various spectroscopic methods . Information about properties like band gap energies and spectroscopic characteristics can be obtained .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research has focused on the synthesis and reactivity of furan and isoxazole derivatives. For example, Aleksandrov et al. (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions, highlighting the versatility of furan derivatives in chemical synthesis Russian Journal of General Chemistry. Similar studies by El’chaninov and Aleksandrov (2017) on the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline further demonstrate the chemical reactivity of furan-containing compounds and their potential applications in the development of new materials Russian Journal of General Chemistry.

Biological Activity

A study by Cakmak et al. (2022) explored the antimicrobial activity of a thiazole-based heterocyclic amide with a furan-2-carboxamide moiety. This research demonstrated the compound's effectiveness against various microorganisms, suggesting the potential of furan derivatives in pharmacological and medical applications Acta crystallographica. Section C, Structural chemistry.

Antiprotozoal Activities

Patrick et al. (2007) synthesized and evaluated the antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, showcasing the potential therapeutic applications of isoxazole derivatives. Their work illustrates the importance of structural modification in enhancing biological activity, with some compounds exhibiting significant selectivity and potency against protozoal pathogens Journal of medicinal chemistry.

Molecular Recognition

Research into the design and synthesis of compounds for molecular recognition of DNA, like that by Muzikar et al. (2011), who explored natural product-inspired ring pairs, including furan derivatives, highlights the potential of these compounds in biochemistry and molecular biology Organic Letters.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as furan-based oxazole and isoxazole derivatives, have been found to exhibit a broad variety of physiological cell processes . They are often used in the preparation of natural products, pharmaceuticals, and dyes .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, oxazole derivatives have been found to exhibit anti-inflammatory, analgesic, antibacterial, antifungal, anti-tuberculosis, muscle relaxant, and HIV inhibitory properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is administered. For instance, the compound’s solubility in water and its thermal stability could influence its bioavailability .

Propiedades

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8(7-9-3-2-6-15-9)13-11(14)10-4-5-12-16-10/h2-6,8H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAORJCKSBIHSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959388.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2959389.png)

![4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2959391.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2959410.png)